molecular formula C16H16N2O4S B2965030 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine CAS No. 696643-18-2

8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine

Cat. No.: B2965030
CAS No.: 696643-18-2
M. Wt: 332.37
InChI Key: JNTBWVMUBLOPKT-UHFFFAOYSA-N
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Description

8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine is a complex organic compound with the molecular formula C16H16N2O4S. This compound is characterized by the presence of a dibenzofuran core, which is a heterocyclic structure consisting of two benzene rings fused to a central furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine typically involves multiple steps. One common method starts with the preparation of dibenzofuran derivatives, which can be achieved through O-arylation reactions followed by cyclization of diaryl ethers . The morpholinosulfonyl group is then introduced through sulfonylation reactions using morpholine and sulfonyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_15H_16N_2O_4S
  • IUPAC Name : 8-(Morpholinosulfonyl)-dibenzo[b,d]furan-3-amine

The synthesis typically involves the reaction of dibenzo[b,d]furan derivatives with morpholine sulfonyl chloride under basic conditions, leading to the formation of the target compound.

Antitumor Activity

Research indicates that compounds related to dibenzo[b,d]furan structures exhibit significant antitumor properties. For instance, a study evaluated various dibenzo[b,d]furan derivatives against human tumor cell lines, revealing that modifications at the 3-position can enhance cytotoxicity. The presence of specific substituents was found to modulate the activity effectively .

Table 1: Antitumor Activity of Dibenzo[b,d]furan Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 60MCF-7 (Breast)5.2Induces G1 phase arrest and apoptosis
Compound 49SMMC-7721 (Liver)4.7Selective cytotoxicity

The mechanism through which this compound exerts its biological effects may involve interactions with cellular signaling pathways. Similar compounds have been shown to inhibit specific kinases or modulate apoptosis-related proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacological Studies

In pharmacological studies, the compound has demonstrated potential as an inhibitor in various biological assays. For example, it has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Molecular docking studies suggest that it binds effectively to target proteins, potentially disrupting their function .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative of dibenzo[b,d]furan was tested in a phase I clinical trial for patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary signs of efficacy.
  • Case Study 2 : In vitro studies revealed that another related compound significantly reduced tumor size in xenograft models, suggesting that structural modifications can enhance therapeutic potential.

Properties

IUPAC Name

8-morpholin-4-ylsulfonyldibenzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c17-11-1-3-13-14-10-12(2-4-15(14)22-16(13)9-11)23(19,20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTBWVMUBLOPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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